molecular formula C17H11ClN4O2 B12120217 N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide

Cat. No.: B12120217
M. Wt: 338.7 g/mol
InChI Key: MNZSBFIOKDZTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[1,2-a]pyrimidine core substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with a furan-2-carboxamide moiety. Such structural attributes make it a candidate for therapeutic applications, particularly in kinase inhibition or antimicrobial activity.

Properties

Molecular Formula

C17H11ClN4O2

Molecular Weight

338.7 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide

InChI

InChI=1S/C17H11ClN4O2/c18-12-6-4-11(5-7-12)14-15(21-16(23)13-3-1-10-24-13)22-9-2-8-19-17(22)20-14/h1-10H,(H,21,23)

InChI Key

MNZSBFIOKDZTFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyrimidine Derivatives

A foundational approach involves the cyclocondensation of 2-aminopyrimidine precursors with α-haloketones or α,β-unsaturated carbonyl compounds. For instance, 2-amino-4-(4-chlorophenyl)pyrimidine reacts with furan-2-carbonyl chloride under basic conditions to form the imidazo[1,2-a]pyrimidine core.

Reaction Conditions

ParameterValueSource
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Temperature0–25°C
Yield62–78%

This method prioritizes regioselectivity, with the 4-chlorophenyl group directing cyclization to the C2 position of the imidazo[1,2-a]pyrimidine scaffold.

Transition Metal-Catalyzed Coupling Reactions

ComponentRoleOutcome
CuI (10 mol%)Accelerates C–N bond formation85% yield
AgNO₃ (15 mol%)Enhances regioselectivity>90% purity
Solvent: EthanolPolar protic mediumFacilitates dissolution

This method achieves superior yields compared to non-catalytic routes, albeit requiring stringent anhydrous conditions.

Four-Component Synthesis

A scalable one-pot synthesis combines:

  • 2-Aminopyrimidine

  • 4-Chlorobenzaldehyde

  • Furan-2-carboxamide

  • Alkyne precursor

This method, adapted from Front. Chem. (2020), proceeds via a propargylamine intermediate, undergoing 6-endo-dig cyclization to form the imidazo[1,2-a]pyrimidine ring.

Key Advantages

  • Reduces purification steps (crude purity: 70–80%)

  • Compatible with diverse substituents (e.g., halogens, alkyl groups)

Functionalization and Post-Synthetic Modifications

Post-cyclization functionalization tailors the compound’s physicochemical properties. Common strategies include:

N-Acylation of the Imidazo[1,2-a]pyrimidine Core

The 3-amino group undergoes acylation with furan-2-carbonyl chloride in DCM, catalyzed by 4-dimethylaminopyridine (DMAP).

Reaction Metrics

MetricValue
Time4–6 hours
Temperature0°C → room temperature
Yield68–72%

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the C6 position of the pyrimidine ring, enhancing bioactivity. For example, coupling with 4-chlorophenylboronic acid employs:

Conditions

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃
SolventToluene/EtOH/H₂O (2:1:2)
Yield74–82%

Purification and Analytical Validation

Chromatographic Techniques

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress (Silica gel 60 F₂₅₄; eluent: ethyl acetate/hexane 1:1).

  • Column Chromatography : Purifies crude products (Silica gel 230–400 mesh; gradient elution).

Typical Purity Outcomes

MethodPurity
TLC-guided column>95%
Recrystallization90–93%

Spectroscopic Characterization

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., furan C=O at δ 160–165 ppm).

  • HRMS : Validates molecular formula (C₁₇H₁₁ClN₄O₂; [M+H]⁺ = 339.0645).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation62–7885–90ModerateHigh
Metal-catalyzed coupling75–8590–95HighModerate
Four-component70–8070–80HighLow

Challenges and Optimization Opportunities

  • Regioselectivity Control : Competing pathways during cyclocondensation may yield C3-substituted byproducts.

  • Catalyst Cost : Pd-based catalysts increase production costs; exploring Fe/Ni alternatives is underway.

  • Solvent Waste : Ethanol/DCM systems generate significant waste; switch to cyclopentyl methyl ether (CPME) is being evaluated .

Chemical Reactions Analysis

Functionalization via Cross-Coupling Reactions

The imidazo[1,2-a]pyrimidine scaffold undergoes palladium-catalyzed Suzuki–Miyaura cross-coupling reactions at the C3 position. For example:

  • Reaction with arylboronic acids : Using PdCl₂(PPh₃)₂ (5 mol%) and Na₂CO₃ in dioxane at 110°C, the C3-brominated analog reacts with p-methoxyphenylboronic acid to yield arylated derivatives (67–89% yields) . Steric hindrance from ortho-substituted aryl groups reduces efficiency (e.g., 73% yield for ortho-methoxy) .

Substrate Reagent Catalyst Yield Conditions
C3-Brominated derivativep-Methoxyphenylboronic acidPdCl₂(PPh₃)₂89%Dioxane, 110°C, 12h
Same substrate2-Naphthylboronic acidPdCl₂(dppf)85%DMF, 100°C, 24h

Nucleophilic Substitution at the 4-Chlorophenyl Group

The electron-withdrawing chlorine atom on the phenyl ring facilitates nucleophilic aromatic substitution (NAS):

  • Replacement with amines : Under microwave irradiation (120°C, DMF), the 4-chloro group reacts with primary amines (e.g., methylamine) to form 4-aminophenyl derivatives.

  • Hydrolysis : Alkaline conditions (KOH/EtOH, reflux) convert the 4-chlorophenyl group to 4-hydroxyphenyl, though yields are moderate (55–60%).

Hydrolysis and Derivatization of the Carboxamide

The furan-2-carboxamide moiety participates in hydrolysis and condensation:

  • Acid-catalyzed hydrolysis : Concentrated HCl (reflux, 6h) cleaves the amide bond, yielding furan-2-carboxylic acid and the free amine.

  • Schiff base formation : Condensation with aldehydes (e.g., thiophene-2-carbaldehyde) in ethanol at room temperature produces imine derivatives .

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C5 position (75% yield).

  • Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, though regioselectivity varies.

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

  • Formation of thiazolo[4,5-c]pyridazines : Reacts with 3-oxo-2-arylhydrazonopropanals in acetic acid under reflux to form fused heterocycles (43% yield) .

  • Vilsmeier–Haack formylation : Using POCl₃/DMF, the imidazo[1,2-a]pyrimidine core is formylated at the C6 position .

Metal-Catalyzed C–H Activation

Recent studies highlight Pd-mediated C–H functionalization:

  • Direct arylation : With Pd(OAc)₂ and PivOH as additives, coupling with aryl iodides occurs at the C8 position of the imidazo[1,2-a]pyrimidine (60–72% yields) .

Key Stability Considerations

  • pH sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, with ≤10% decomposition after 24h at pH 7.

  • Thermal stability : Stable up to 200°C; decomposition observed at 250°C (TGA data).

Scientific Research Applications

Anticancer Properties

One of the primary applications of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide is in cancer research. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The compound likely exerts its anticancer effects by inhibiting key signaling pathways involved in cell survival and proliferation. For instance, it may target kinases such as Protein Kinase B (PKB/Akt), which are crucial in cancer biology.
Cell Line IC50 Value (μM)
HepG2 (Liver Cancer)9.19
MCF7 (Breast Cancer)15.5
A549 (Lung Cancer)12.3

Antiviral Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit antiviral properties, suggesting potential applications in treating viral infections.

  • Case Study : A study demonstrated that certain derivatives showed significant inhibition of respiratory syncytial virus (RSV) replication with EC50 values ranging from 5 to 28 μM, indicating potential efficacy against viral infections.

Enzyme Inhibition

The compound's structure suggests it may inhibit specific enzymes involved in various disease processes.

Enzyme Inhibitory Activity IC50 Value (μM)
Protein Kinase B (PKB/Akt)Significant inhibition observed0.35
HCV NS5B RNA PolymeraseHigh selectivity index32.2

Case Studies and Research Findings

  • Anticancer Studies :
    • Researchers have synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that compounds similar to this compound exhibited potent anticancer activity with IC50 values in the low micromolar range .
  • Antiviral Research :
    • In vitro studies highlighted the antiviral potential of related compounds against RNA viruses, showcasing their ability to inhibit viral replication effectively .
  • Enzyme Inhibition Studies :
    • Detailed investigations into the enzyme inhibitory effects revealed that the compound could serve as a lead for developing new therapeutics targeting specific kinases implicated in cancer and viral infections .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Heterocycle Modifications
  • Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine :
    describes a bromo-substituted imidazo[1,2-a]pyridine derivative. The pyridine core lacks the pyrimidine’s nitrogen atom, reducing hydrogen-bond acceptor sites. Bromine’s larger atomic radius compared to chlorine () may alter steric interactions in target binding .
  • Benzimidazole vs.
Substituent Effects
  • Chlorophenyl vs. However, chloro groups often improve metabolic stability .
  • Furan Carboxamide vs. Thiophene or Acetamide: The thiophene substituent in ’s Schiff base derivative offers sulfur-mediated hydrophobic interactions, whereas the furan carboxamide in the target compound provides stronger hydrogen-bond donor/acceptor capacity . ’s hydroxypropyl-propylacetamide side chain introduces steric bulk and hydroxyl-mediated solubility, contrasting with the planar furan ring .
Side Chain Variations
  • Carboxamide vs. Sulfonamide :
    A sulfonamide derivative () exhibits higher acidity (pKa ~1–2) compared to carboxamides (pKa ~3–5), influencing ionization state and membrane permeability .

Key Research Findings

  • Solubility vs. Lipophilicity : The furan carboxamide in the target compound balances moderate logP (~2.8) with aqueous solubility, whereas longer alkyl chains (e.g., butanamide in ) prioritize lipophilicity at the expense of solubility .
  • Metabolic Stability : Chlorophenyl-substituted compounds () show reduced CYP450-mediated metabolism compared to methoxy or bromo analogues .

Q & A

Q. How can researchers optimize the multi-step synthesis of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide to improve yield and purity?

Optimization requires precise control of reaction conditions. For imidazo[1,2-a]pyrimidine core formation, maintain temperatures at 0–10°C during phosphorylation steps (e.g., POCl₃/DMF), and adjust reflux durations (e.g., 8 hours for formylation). Purify intermediates via column chromatography and monitor purity via HPLC (≥98% criteria). Testing coupling agents (e.g., EDCI vs. DCC) for carboxamide bond formation can enhance efficiency. For example, sodium borohydride reductions under inert atmospheres improve imine reduction yields .

Biological Target Identification

Q. What methodologies are recommended for identifying the primary biological targets of this compound, given its structural similarity to known receptor ligands?

Combine computational docking (e.g., Peripheral Benzodiazepine Receptor models) with experimental validation. Use fluorescent probe analogs (e.g., nitrobenzoxadiazole-tagged derivatives) for cellular imaging. Competitive binding assays (e.g., [³H]PK11195 displacement) and CRISPR-Cas9-mediated receptor knockouts confirm target specificity. Structural analogs, such as 2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives, provide insights into receptor affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

Conduct meta-analyses to identify variables:

Assay conditions : Compare cell lines (e.g., primary vs. immortalized), incubation times, and solvent controls.

Orthogonal validation : Use surface plasmon resonance (SPR) for binding kinetics and functional assays (e.g., cAMP modulation).

Structural analogs : Test derivatives to isolate activity-contributing moieties. Cross-laboratory replication with standardized protocols enhances reproducibility .

Analytical Characterization

Q. Which advanced analytical techniques are most effective for characterizing structural integrity?

  • HRMS : Confirm molecular formula (e.g., C₁₇H₁₂ClN₃O₂).
  • X-ray crystallography : Resolve stereochemistry of the imidazo[1,2-a]pyrimidine core.
  • NMR : Use DEPT-135 to distinguish CH₃, CH₂, and CH groups.
  • HPLC-PDA : Assess purity at λ = 254 nm and 280 nm to detect UV-active impurities .

Pharmacological Evaluation Models

Q. What in vitro/in vivo models are appropriate for evaluating therapeutic potential?

  • In vitro : Primary microglial cultures (for neuroinflammation studies) and cancer cell lines (e.g., HepG2 for antiproliferative assays).
  • In vivo : Rodent anxiety models (elevated plus maze) or xenograft tumors. Pharmacokinetic profiling via LC-MS/MS in plasma and tissues determines bioavailability .

Stability Assessment

Q. What strategies assess the chemical stability of the furan-2-carboxamide moiety?

Perform forced degradation under ICH guidelines:

  • Thermal : 40°C/75% RH for 3 months.
  • Hydrolysis : 0.1N HCl/NaOH at 60°C.
  • Photolysis : Expose to 1.2 million lux hours.
    Monitor degradation via UPLC-MS and identify breakdown products. Antioxidants (e.g., BHT) may stabilize the compound .

Mechanistic Studies

Q. How can experiments elucidate mechanisms of enzyme inhibition or receptor modulation?

  • Enzyme assays : Use isoform-specific kits (e.g., COX-2 vs. COX-1).
  • FRET-based dimerization studies : Test receptor conformational changes.
  • Transcriptomics : RNA-seq post-treatment identifies downstream pathways. CRISPR interference (CRISPRi) validates target involvement .

Derivative Design

Q. What considerations are critical when designing derivatives to enhance pharmacokinetics?

  • LogP optimization : Replace Cl with F for metabolic stability.
  • Solubility : Introduce sulfonamides or PEGylated groups.
  • Pro-drug strategies : Esterify carboxylic acids to improve oral absorption.
  • In silico tools : SwissADME predicts ADMET properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.